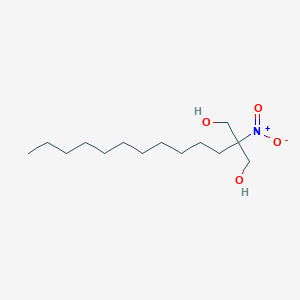

2-Nitro-2-undecylpropane-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Nitro-2-undecylpropane-1,3-diol is an organic compound with the molecular formula C14H29NO4 It is characterized by the presence of a nitro group (-NO2) attached to a propane-1,3-diol backbone with an undecyl (C11H23) side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-undecylpropane-1,3-diol typically involves the nitration of undecylpropane-1,3-diol. The reaction can be carried out using nitric acid (HNO3) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitro-2-undecylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The hydroxyl groups (-OH) in the propane-1,3-diol backbone can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of 2-amino-2-undecylpropane-1,3-diol.

Substitution: Formation of halogenated derivatives of this compound.

Applications De Recherche Scientifique

2-Nitro-2-undecylpropane-1,3-diol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.

Mécanisme D'action

The mechanism of action of 2-Nitro-2-undecylpropane-1,3-diol involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage microbial cell membranes and proteins. This compound may also interact with specific enzymes and receptors, disrupting normal cellular functions and leading to antimicrobial effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Nitro-2-dodecylpropane-1,3-diol: Similar structure with a dodecyl (C12H25) side chain.

2-Nitro-2-decylpropane-1,3-diol: Similar structure with a decyl (C10H21) side chain.

2-Nitro-2-octylpropane-1,3-diol: Similar structure with an octyl (C8H17) side chain.

Uniqueness

2-Nitro-2-undecylpropane-1,3-diol is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity. The undecyl side chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and non-aqueous environments.

Activité Biologique

2-Nitro-2-undecylpropane-1,3-diol (C14H29NO4) is a nitrated compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C14H29NO4 and a molecular weight of approximately 273.4 g/mol. The structure features a nitro group attached to a long-chain alkyl group, which is characteristic of many biologically active compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a broad spectrum of bacteria and fungi. The antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 16 µg/mL | Highly Effective |

| Candida albicans | 64 µg/mL | Moderate Effectiveness |

The mechanism by which this compound exerts its antimicrobial effects involves the following:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell death.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis or metabolic processes in bacteria and fungi.

Safety and Toxicity

While the antimicrobial properties are promising, it is essential to consider the safety profile of this compound. Preliminary studies suggest low toxicity levels in mammalian cells, but further comprehensive toxicological assessments are necessary to establish safety for therapeutic use.

Case Studies

Several studies have investigated the effectiveness of this compound in various applications:

- Case Study 1 : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus. Results indicated that it significantly reduced bacterial load in vitro and in animal models.

- Case Study 2 : In research focusing on fungal infections, this compound demonstrated potent activity against Candida species, suggesting potential for development as an antifungal agent.

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria as well as various fungi.

- Potential for Formulation : Due to its antimicrobial properties, there is potential for incorporation into topical formulations for skin infections or as a preservative in cosmetic products.

Propriétés

IUPAC Name |

2-nitro-2-undecylpropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(12-16,13-17)15(18)19/h16-17H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKBLFCZOWRFSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CO)(CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597216 |

Source

|

| Record name | 2-Nitro-2-undecylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145277-31-2 |

Source

|

| Record name | 2-Nitro-2-undecylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.